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molecular formula C10H8N2O2 B125979 6-Aminoquinoline-8-carboxylic acid CAS No. 157915-06-5

6-Aminoquinoline-8-carboxylic acid

Cat. No. B125979
M. Wt: 188.18 g/mol
InChI Key: CDSOBTXQJQKUEB-UHFFFAOYSA-N
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Patent
US05441949

Procedure details

To a suspension of 8-carboxy-6-nitroquinoline (4 g; 18 mM) in methanol (70 ml) was added SnCl2 (20.4 g; 90 mM). The mixture was heated to, and maintained at 40° C. until dissolution of the insoluble. After evaporation of the :solvent, the residue was taken-up in a 2M aqueous solution of NaOH and purified by subjecting to chromatography on Dowex 1X2 Resin. After basification (pH3) with concentrated NH4OH the resulting solid was further purified by subjecting to chromatography on HP20SS resin, eluting with MeOH/H2O--AcOH 1% (30.70) to give 6-amino-8-carboxyquinoline (1.2 g, 35.5%)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([N+:14]([O-])=O)[CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)([OH:3])=[O:2].Cl[Sn]Cl>CO>[NH2:14][C:6]1[CH:7]=[C:8]2[C:13](=[C:4]([C:1]([OH:3])=[O:2])[CH:5]=1)[N:12]=[CH:11][CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to, and
CUSTOM
Type
CUSTOM
Details
After evaporation of the :solvent
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
After basification (pH3) with concentrated NH4OH the resulting solid was further purified
WASH
Type
WASH
Details
eluting with MeOH/H2O--AcOH 1% (30.70)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CC=NC2=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 35.5%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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